molecular formula C20H28N2O3S B5964239 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

カタログ番号 B5964239
分子量: 376.5 g/mol
InChIキー: UGYSAZQXOLLPDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol, also known as THN102, is a novel drug candidate developed for the treatment of Parkinson's disease (PD) and other neurological disorders.

作用機序

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol acts as a dual modulator of dopamine and noradrenaline transmission in the brain. It works by inhibiting the reuptake of dopamine and noradrenaline, thereby increasing their availability in the synaptic cleft. This leads to improved motor function and reduced sleep disturbances in PD patients.
Biochemical and Physiological Effects:
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to increase dopamine and noradrenaline levels in the brain, leading to improved motor function and reduced sleep disturbances in PD patients. It also has anxiolytic and antidepressant effects, which may be beneficial for patients with comorbid anxiety and depression.

実験室実験の利点と制限

One advantage of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is its ability to improve motor function and reduce sleep disturbances in PD patients. This makes it a promising candidate for the treatment of PD and other neurological disorders. However, one limitation of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is its potential for abuse and dependence, which may limit its clinical use.

将来の方向性

Future research on 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol should focus on its long-term safety and efficacy in PD patients, as well as its potential therapeutic effects in other neurological disorders. Other areas of future research could include the development of new drug delivery methods, such as transdermal patches or sustained-release formulations, to improve patient compliance and reduce the risk of abuse and dependence. Additionally, further studies on the mechanism of action of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol could help to identify new targets for the treatment of PD and other neurological disorders.

合成法

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is synthesized using a multi-step process that involves the reaction of 3-(2-hydroxyethoxy)benzaldehyde with thienylmethylpiperazine, followed by reduction with sodium borohydride and subsequent protection of the resulting secondary amine with acetyl chloride. The resulting intermediate is then treated with ethylene glycol to yield 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol.

科学的研究の応用

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic effects in PD and other neurological disorders. In preclinical studies, 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to improve motor function, reduce tremors, and increase dopamine release in the brain. Clinical trials have also demonstrated the safety and efficacy of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in improving sleep quality and reducing daytime sleepiness in PD patients.

特性

IUPAC Name

2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-8-4-19-15-21(6-7-22(19)14-18-5-11-26-16-18)13-17-2-1-3-20(12-17)25-10-9-24/h1-3,5,11-12,16,19,23-24H,4,6-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYSAZQXOLLPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC(=CC=C2)OCCO)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。